molecular formula C9H20N2 B2997210 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine CAS No. 1891225-50-5

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B2997210
CAS No.: 1891225-50-5
M. Wt: 156.273
InChI Key: YKWDQOLSGXKFQB-UHFFFAOYSA-N
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Description

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine is a tertiary amine featuring a pyrrolidine ring substituted with two methyl groups at the 5-position and an N,N-dimethylmethanamine moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological pathways.

Properties

IUPAC Name

1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDQOLSGXKFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the alkylation of 5,5-dimethylpyrrolidine with N,N-dimethylmethanamine. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Structural Differences :

  • The pyrrolidine ring in the target compound is replaced by a tetrahydrofuran (THF) ring with 5,5-diphenyl substituents.
  • The THF ring introduces rigidity and aromatic interactions, whereas the pyrrolidine ring offers conformational flexibility.

Pharmacological Activity :

  • The THF derivative exhibits neuroprotective, antidepressant, and antiepileptic activities, attributed to its diphenyl groups enhancing lipophilicity and target binding .
  • The dimethylpyrrolidine analog may have distinct pharmacokinetics due to reduced aromaticity and increased nitrogen basicity.

Adinazolam (1-(8-Chloro-6-phenyl-4H-triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine)

Structural Differences :

  • The pyrrolidine ring is replaced by a triazolobenzodiazepine core, integrating a chlorine atom and phenyl group.

Pharmacological Activity :

  • Adinazolam is a benzodiazepine derivative with anxiolytic and antidepressant effects, acting via GABAA receptor modulation .
  • The N,N-dimethylmethanamine group in Adinazolam enhances solubility and bioavailability compared to traditional benzodiazepines.

Key Contrast :

  • The target compound lacks the fused heterocyclic system of Adinazolam, suggesting divergent mechanisms of action (e.g., neuroprotection vs. GABAergic modulation).

N,N-Dimethylmethanamine (Trimethylamine)

Structural Differences :

  • A simple tertiary amine without cyclic substituents.

Physicochemical and Toxicological Profile :

(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine

Structural Differences :

  • A pyrrole ring with chlorine substituents and a conjugated double bond system.

Biological Activity

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine, also known by its CAS number 1891225-50-5, is a chemical compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound consists of a pyrrolidine ring with two methyl groups at the 5-position and a dimethylmethanamine group. The synthesis typically involves the alkylation of 5,5-dimethylpyrrolidine with N,N-dimethylmethanamine in the presence of a strong base like potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes, influencing various cellular processes. Preliminary studies suggest it may affect dopamine and serotonin pathways, although detailed mechanisms are still under investigation.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Neurotransmitter Interaction : Research indicates that this compound may enhance dopaminergic signaling, suggesting potential applications in treating neurological disorders.
  • Antioxidant Properties : Some studies have reported that derivatives of this compound exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Potential Therapeutic Applications : Ongoing research is exploring its use in developing treatments for conditions such as depression and anxiety due to its neuroactive properties.

Case Studies

A few notable case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Neuropharmacological Study : In a controlled study involving animal models, administration of this compound showed significant improvements in behavioral tests associated with anxiety and depression.
  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a dose-dependent increase in antioxidant activity compared to control groups.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
5,5-Dimethylpyrrolidin-3-yl)methanolStructureModerate neuroactivity
2-(5,5-Dimethylpyrrolidin-3-yl)ethanolStructureLimited therapeutic potential

This comparison highlights the distinct properties and potential applications of this compound.

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